REACTION_SMILES
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[CH3:18][C:19]([Cl:20])=[O:21].[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([CH3:11])[cH:6][c:7]([OH:10])[cH:8][cH:9]1.[Cl:22][CH2:23][Cl:24].[cH:12]1[cH:13][cH:14][n:15][cH:16][cH:17]1>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([CH3:11])[cH:6][c:7]([O:10][C:19]([CH3:18])=[O:21])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(O)ccc1C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)Oc1ccc(C(C)C)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |